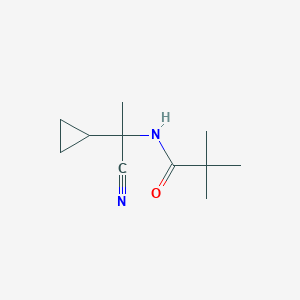

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of these compounds varies. For instance, “N-(1-Cyano-1-cyclopropylethyl)-N 2-(2-cyclohexyl-1-hydroxy-2-propanyl)glycinamide” has a molecular formula of C17H29N3O2 .Chemical Reactions Analysis

The chemical reactions involving these compounds are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Direct Cyanation of Heteroarenes

Researchers have developed methods for the direct cyanation of heteroarenes, such as indoles and benzofurans, using N,N-dimethylformamide (DMF) as both the solvent and the reagent. This process is facilitated through palladium-catalyzed C-H functionalization, indicating an innovative approach for preparing aryl nitriles. Such methodologies underscore the versatility of using DMF in synthesizing compounds that may involve N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide or similar structures (Ding & Jiao, 2011).

Combined Source of "CN" for Cyanation

Another significant application involves the use of DMF and ammonia as a combined source for the "CN" unit in palladium-catalyzed cyanation of aryl C-H bonds. This protocol highlights the potential for efficiently introducing the cyano group into organic molecules, offering a pathway for creating compounds that may relate to the chemical structure of interest (Kim & Chang, 2010).

Transformation of Herbicides in Soil

Research into the transformation of herbicides in soil has provided insights into how compounds such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergo various reactions, leading to products through cyclization and hydrolysis processes. Although not directly mentioning this compound, such studies contribute to understanding the environmental fate and transformation of structurally similar amides in agricultural contexts (Yih, Swithenbank, & McRae, 1970).

Synthetic Pathways for Imidazole-Amine Ligands

The development of synthetic pathways for creating imidazole-amine ligands, involving reagents like N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, illustrates the compound's role in synthesizing ligands with variable second coordination spheres. This research application is crucial for the fields of coordination chemistry and catalysis, providing a foundation for future studies on related compounds (Cheruzel et al., 2011).

Mecanismo De Acción

The mechanism of action of these compounds is not explicitly mentioned in the search results.

Safety and Hazards

Propiedades

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-10(2,3)9(14)13-11(4,7-12)8-5-6-8/h8H,5-6H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYZCHGIASMKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C)(C#N)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2731773.png)

![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2731774.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2731776.png)

![N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2731777.png)

![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid](/img/structure/B2731781.png)

![2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2731785.png)